(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine
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Overview
Description
(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a methoxyethyl group and a trimethylphenylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine typically involves the reaction of (2,4,6-trimethylphenyl)methyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The methoxyethyl or trimethylphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and trimethylphenylmethyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to desired biological or chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)[(2,4,6-dimethylphenyl)methyl]amine
- (2-Methoxyethyl)[(2,4,6-trimethylphenyl)ethyl]amine
- (2-Methoxyethyl)[(2,4,6-trimethylphenyl)propyl]amine
Uniqueness
(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-N-[(2,4,6-trimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10-7-11(2)13(12(3)8-10)9-14-5-6-15-4/h7-8,14H,5-6,9H2,1-4H3 |
InChI Key |
NFXFRXBIGDNXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCCOC)C |
Origin of Product |
United States |
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